molecular formula C2H9ClN2 B128209 1,2-Dimethylhydrazine dihydrochloride CAS No. 306-37-6

1,2-Dimethylhydrazine dihydrochloride

Cat. No.: B128209
CAS No.: 306-37-6
M. Wt: 96.56 g/mol
InChI Key: RYFKTZXULZNOCC-UHFFFAOYSA-N
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Description

1,2-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula

C2H8N22HClC_2H_8N_2 \cdot 2HClC2​H8​N2​⋅2HCl

. It is a derivative of hydrazine, where two methyl groups are attached to the nitrogen atoms. This compound is known for its use in scientific research, particularly in the study of carcinogenesis, as it is a potent carcinogen used to induce colon cancer in experimental animal models .

Biochemical Analysis

Biochemical Properties

1,2-Dimethylhydrazine Dihydrochloride operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions .

Cellular Effects

This compound has been found to decrease the number of prelabeled DNA-synthesizing cells in the distal colon as early as 30 minutes after instillation . It also induces early aberrant crypt foci that evolve into irreversible adenocarcinomas over 24 weeks .

Molecular Mechanism

The procarcinogen this compound, after a series of metabolic reactions, finally reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis . It begins its mutagenic activity through the methylation of guanine in DNA at the N-7 position .

Temporal Effects in Laboratory Settings

The early morphological and biochemical effects of intrarectally administered this compound on mouse colon were studied . During the interval from 24 hours to 2 weeks, the opposite effect was seen; incorporation of [3H]thymidine increased 3- to 5-fold over controls .

Dosage Effects in Animal Models

Administration of increasing doses of this compound resulted in a dose-dependent decrease in survival time . Colon tumors developed in 26%, 76%, and 87% of mice given a total dose of 34, 68, and 136 mg/kg this compound, respectively .

Metabolic Pathways

The main pathway involves the hepatic conversion of this compound to azoxymethane and azoxymethanol which subsequently undergoes glucuronic acid conjugation and biliary excretion .

Transport and Distribution

This compound is a hygroscopic substance , indicating that it can absorb moisture from the environment. This property may influence its transport and distribution within cells and tissues.

Subcellular Localization

Given its role as a DNA alkylating agent, it can be inferred that it likely localizes to the nucleus where it interacts with DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with methylating agents. For example, hydrazine can react with methyl iodide to form 1,2-dimethylhydrazine, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Another method involves the reaction of benzoyl chloride with hydrazine sulfate to form symmetrical dibenzoylhydrazine. This intermediate is then reacted with dimethyl sulfate to produce symmetrical dibenzoyldimethylhydrazine. Finally, this compound is refluxed with hydrochloric acid, followed by steam distillation and crystallization to obtain 1,2-dimethylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of 1,2-dimethylhydrazine hydrochloride typically involves large-scale methylation of hydrazine derivatives. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrosamines, which are significant due to their carcinogenic properties.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylhydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitrosamines.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

1,2-Dimethylhydrazine hydrochloride is widely used in scientific research due to its potent biological activity. Some key applications include:

Comparison with Similar Compounds

1,2-Dimethylhydrazine hydrochloride is unique among hydrazine derivatives due to its potent carcinogenic properties. Similar compounds include:

    1,1-Dimethylhydrazine:

    Hydrazine: The parent compound, used in various industrial applications and as a precursor to many hydrazine derivatives.

    Methylhydrazine: A simpler derivative with one methyl group, used in chemical synthesis and as a research reagent.

1,2-Dimethylhydrazine hydrochloride stands out due to its specific use in cancer research, providing a reliable model for studying colon carcinogenesis and testing anti-cancer agents .

Properties

CAS No.

306-37-6

Molecular Formula

C2H9ClN2

Molecular Weight

96.56 g/mol

IUPAC Name

1,2-dimethylhydrazine;hydrochloride

InChI

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H

InChI Key

RYFKTZXULZNOCC-UHFFFAOYSA-N

SMILES

CNNC.Cl.Cl

Canonical SMILES

CNNC.Cl

melting_point

333 to 336 °F (decomposes) (NTP, 1992)

306-37-6

physical_description

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992)
White crystalline solid with fishy or ammonia-like odor;  [CAMEO]

Pictograms

Acute Toxic; Health Hazard

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)

Synonyms

1,2-Dimethyl-hydrazine Dihydrochloride;  1,2-Dimethylhydrazinium dichloride;  Dimethylhydrazine dihydrochloride;  Dimethylhydrazinium Dichloride;  N,N’-Dimethylhydrazine Dihydrochloride;  sym-Dimethylhydrazine Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylhydrazine dihydrochloride
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1,2-Dimethylhydrazine dihydrochloride
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Reactant of Route 4
1,2-Dimethylhydrazine dihydrochloride
Reactant of Route 5
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Reactant of Route 6
1,2-Dimethylhydrazine dihydrochloride

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